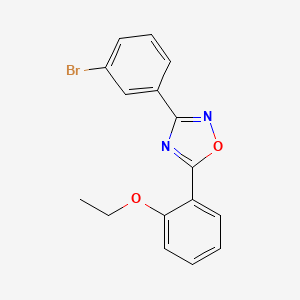
3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry.
作用機序
The mechanism of action of 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain. It has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and dosage. In medicinal chemistry, it has been reported to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. In materials science, it has been used to enhance the conductivity, luminescence, and mechanical properties of materials. In agricultural chemistry, it has been shown to inhibit the growth of weeds and pests.
実験室実験の利点と制限
The advantages of using 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its relatively simple synthesis method, diverse potential applications, and promising biological activities. However, its limitations include its low solubility in water, potential toxicity, and limited availability.
将来の方向性
The future directions of 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole research are numerous. In medicinal chemistry, it could be further investigated as a potential anti-inflammatory, anti-cancer, and anti-microbial agent. In materials science, it could be used to develop new functional materials with enhanced properties. In agricultural chemistry, it could be optimized as a herbicide or insecticide with improved efficacy and safety. Additionally, its potential applications in other fields, such as energy storage and catalysis, could also be explored.
Conclusion:
In conclusion, this compound is a versatile chemical compound with promising potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 3-bromobenzohydrazide with 2-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with phosphorous oxychloride. The yield of the reaction is around 60-70%, and the purity of the compound can be enhanced by recrystallization.
科学的研究の応用
The potential applications of 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole in scientific research are diverse. In medicinal chemistry, it has been reported to exhibit promising anti-inflammatory, anti-cancer, and anti-microbial activities. In materials science, it has been used as a building block for the synthesis of various functional materials, such as liquid crystals, organic semiconductors, and luminescent materials. In agricultural chemistry, it has been investigated as a potential herbicide and insecticide.
特性
IUPAC Name |
3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-20-14-9-4-3-8-13(14)16-18-15(19-21-16)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGDOVABKIONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


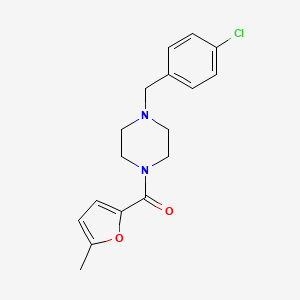
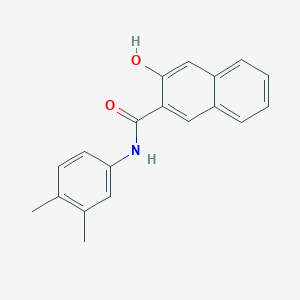
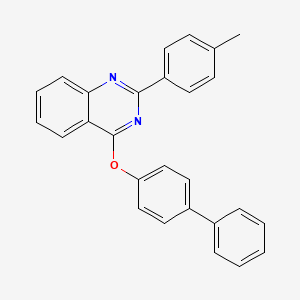
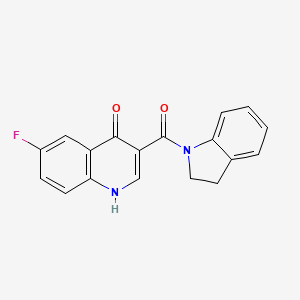
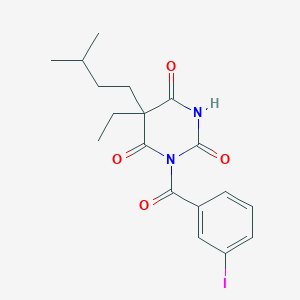
![ethyl 4-(3-fluorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5001217.png)
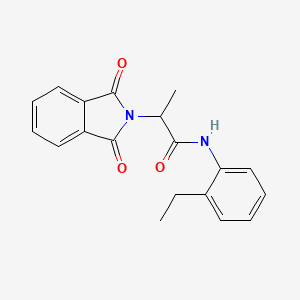
![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001226.png)
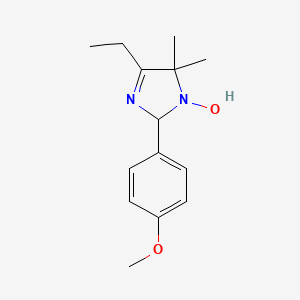
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5001249.png)
![2-({2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethanol](/img/structure/B5001266.png)
